Product packaging for 3-Bromo-1,1,2,2-tetrafluorocyclobutane(Cat. No.:)

3-Bromo-1,1,2,2-tetrafluorocyclobutane

Cat. No.: B13558546
M. Wt: 206.96 g/mol
InChI Key: DLIXZWDERJNLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1,1,2,2-tetrafluorocyclobutane is a specialized fluorinated organic compound offered For Research Use Only (RUO). It serves as a versatile synthon in advanced synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals where the incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, bioavailability, and lipophilicity. The presence of both bromine and multiple fluorine atoms on the cyclobutane ring provides unique opportunities for selective functionalization and ring-opening reactions, enabling the synthesis of complex, stereodefined structures. This makes it a valuable intermediate for medicinal chemistry programs and the creation of novel materials. Researchers can leverage its reactive handles to build diverse compound libraries. The compound is a clear, colorless liquid (predicted) and should be stored in a freezer under an inert atmosphere.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3BrF4 B13558546 3-Bromo-1,1,2,2-tetrafluorocyclobutane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3BrF4

Molecular Weight

206.96 g/mol

IUPAC Name

3-bromo-1,1,2,2-tetrafluorocyclobutane

InChI

InChI=1S/C4H3BrF4/c5-2-1-3(6,7)4(2,8)9/h2H,1H2

InChI Key

DLIXZWDERJNLSV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C1(F)F)(F)F)Br

Origin of Product

United States

Free Radical Substitution:direct Bromination of 1,1,2,2 Tetrafluorocyclobutane Can Be Achieved Via a Free Radical Chain Reaction, Typically Initiated by Ultraviolet Uv Light Hν .rsc.orgthis Classic Method for Halogenating Alkanes Involves Three Key Stages:

Initiation: Homolytic cleavage of Br₂ into two bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the cyclobutane (B1203170) ring to form HBr and a tetrafluorocyclobutyl radical. This radical then reacts with another Br₂ molecule to yield 3-Bromo-1,1,2,2-tetrafluorocyclobutane and a new bromine radical.

Termination: Combination of any two radical species.

Addition to a Cyclobutene Precursor:a More Regioselective Approach Involves the Addition of Hydrogen Bromide Hbr Across the Double Bond of a 1,1,2,2 Tetrafluorocyclobutene Precursor. the Outcome of This Reaction is Dictated by the Mechanism, Which Can Be Either Electrophilic or Free Radical.

Precursor-Based Synthesis and Transformation

Synthesis from Halogenated Alkenes (e.g., Tetrafluoroethylene (B6358150) and Vinyl Bromide)

The cycloaddition of fluorinated alkenes is a primary method for constructing the fluorinated cyclobutane core. Specifically, the thermal dimerization of fluoro-olefins with the structure CF₂=CX₂ readily forms cyclobutane derivatives. koreascience.kr The synthesis of 3-Bromo-1,1,2,2-tetrafluorocyclobutane can be envisioned through the [2+2] cycloaddition of tetrafluoroethylene (TFE) and vinyl bromide. This type of reaction generally proceeds by heating the reactants to form the four-membered ring. koreascience.kr

Research has shown that TFE undergoes cycloaddition with various olefins. For instance, diethyl itaconate reacts readily with tetrafluoroethylene and trifluorochloroethylene at 180°C to form substituted cyclobutanes. koreascience.kr The stability of the resulting fluorinated cyclic structures is often greater than their hydrocarbon counterparts due to the bond-strengthening effect of fluorine substitution on the C-C bonds of the molecule. koreascience.kr

Grignard Reactions and Derivatives in Fluorinated Cyclobutane Synthesis

The use of Grignard reagents in the synthesis of fluorinated cyclobutanes presents significant challenges. The reaction of Grignard reagents with 3,3-difluorocyclobutanone (B595554), a key precursor, often results in low yields of the desired tertiary alcohols. nih.gov For example, using 4-methoxyphenylmagnesium bromide with 3,3-difluorocyclobutanone provided the target difluorocyclobutanol in only 14% yield, with significant side-product formation. nih.gov

To overcome these limitations, alternative organometallic reagents have been explored. Organolanthanum reagents, particularly those derived from cerium chloride, have proven crucial for achieving productive nucleophilic additions to fluorinated cyclobutanones. nih.gov The use of organocerium reagents, generated in situ from organolithium or Grignard reagents and CeCl₃, enables the synthesis of gem-difluorocyclobutanol derivatives with aryl, alkynyl, and other nucleophiles in much higher yields. nih.gov This approach unlocks a reliable route to functionalized gem-difluorocyclobutanes that are otherwise difficult to access. nih.gov

Table 2: Nucleophilic Addition to 3,3-Difluorocyclobutanone

Nucleophile Reagent Conditions Product Yield Reference
4-MeOPhLi Standard 3-(4-methoxyphenyl)-1,1-difluorocyclobutanol 6% nih.gov
4-MeOPhMgBr Standard 3-(4-methoxyphenyl)-1,1-difluorocyclobutanol 14% nih.gov
4-MeOPhLi / CeCl₃ Optimized 3-(4-methoxyphenyl)-1,1-difluorocyclobutanol >95% nih.gov

Ring-Opening Reactions and Subsequent Cyclobutane Formation

While seemingly counterintuitive, ring-opening reactions can serve as a key step in the synthesis of cyclobutane derivatives. This strategy often involves the opening of a strained ring, such as a cyclopropane (B1198618) or oxetane, to generate a reactive intermediate that can subsequently undergo cyclization to form a four-membered ring. For example, highly fluorinated cyclopropanes can react with halogens at elevated temperatures in ring-opening reactions to produce 1,3-dihalopolyfluoropropanes, which are linear precursors that could potentially be cyclized. nih.gov

A more direct approach involves a tandem sequence where a ring-opening event is immediately followed by an intramolecular cycloaddition. In one such reported method, the reaction of thiazoline (B8809763) fused 2-pyridones with propargyl bromide in the presence of a base leads to the opening of the thiazoline ring. nih.govacs.org This is followed by an in-situ intramolecular [2+2] cycloaddition, which forms a cyclobutane-fused product in good yield. nih.govacs.org This tandem strategy provides an efficient route to complex cyclobutane-containing scaffolds from readily available heterocyclic precursors. nih.gov

Catalytic Strategies in Organofluorine and Organobromine Cyclobutane Synthesis

Transition Metal Catalysis in C-C and C-X Bond Formation

Transition metal catalysis is a powerful tool for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds in the synthesis of complex molecules, including fluorinated cyclobutanes. Cross-coupling reactions, often catalyzed by palladium or nickel, are widely used to introduce various functional groups onto aromatic rings and other unsaturated systems. For a molecule like this compound, the bromine atom serves as a handle for such reactions, enabling the formation of new C-C bonds.

Rhodium catalysis has been instrumental in the functionalization of cyclobutane rings. For instance, rhodium(II) catalysts have been used to achieve direct C(sp³)—H diamination of arylcyclobutanes. researchgate.net Furthermore, rhodium(I) catalysis can enable the C–C activation of cyclobutanones, followed by insertion of an alkyne, to rapidly construct complex bridged bicyclic systems containing a cyclobutane motif. nih.gov Iron chloride catalysis has also been employed to generate carbocation intermediates from 3-aryl-difluorocyclobutanols, which can then react with various nucleophiles to form 1,1-disubstituted difluorocyclobutanes. nih.gov These catalytic methods provide efficient and often stereoselective routes to functionalized cyclobutanes that are not accessible through traditional synthetic methods. nih.gov

Organocatalysis and Biocatalysis in Stereoselective Cyclobutane Synthesis

The synthesis of stereochemically defined cyclobutanes, particularly those bearing fluorine atoms, presents a significant challenge in organic chemistry. Organocatalysis and biocatalysis have emerged as powerful strategies to address this challenge, offering eco-friendly and highly selective routes to these valuable structural motifs. mdpi.com

Organocatalytic methods often utilize small organic molecules to catalyze asymmetric transformations, leading to enantioenriched products. For instance, the enantioselective organocatalyzed fluorination-induced Wagner-Meerwein rearrangement of allylic cyclobutanols has been developed using binol-derived phosphoric acids. mdpi.com This approach facilitates a tandem fluorination and ring-enlargement reaction. mdpi.com Another strategy involves the use of (S)-tryptophan to catalyze a completely regioselective and enantioselective aldol (B89426) reaction between 2-hydroxycyclobutanone and aromatic aldehydes, yielding 2,2-disubstituted cyclobutanones in high yields. mdpi.com Furthermore, cascade reactions combining asymmetric allylic etherification with visible-light-induced [2+2] photocycloaddition have been developed for the synthesis of enantioenriched cyclobutane derivatives. chemistryviews.org This method, which can be performed on a gram scale, benefits from a broad substrate scope and operational simplicity, as it does not require the isolation of intermediates. chemistryviews.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers exceptional selectivity under mild conditions. While direct biocatalytic routes to complex fluorinated cyclobutanes are still developing, related transformations highlight the potential of this approach. Engineered heme-containing proteins, such as myoglobin-based catalysts, have been successfully employed for the highly stereoselective synthesis of mono- and gem-difluorinated cyclopropanes. wpmucdn.comnih.gov These enzymatic reactions can achieve excellent diastereoselectivity and enantioselectivity (up to 99:1 d.r. and 99% e.e.) for a broad range of gem-difluoro alkenes, a transformation not readily accessible through traditional chemocatalytic methods. wpmucdn.comnih.gov The principles demonstrated in fluorinated cyclopropane synthesis suggest a promising future for applying similar biocatalytic strategies to the stereoselective synthesis of fluorinated cyclobutanes. digitellinc.com Additionally, biocatalytic resolution using enzymes like Porcine Pancreatic Lipase (PPL) has been effectively used to resolve racemic cyclobutane derivatives through selective esterification or hydrolysis, yielding chiral cyclobutane intermediates. mdpi.com

Table 1: Examples of Organocatalytic and Biocatalytic Methods in Stereoselective Cyclobutane Synthesis
MethodCatalyst/EnzymeReaction TypeSubstrate ExampleProduct TypeKey FindingsReference
Organocatalysis(S)-tryptophanAldol Reaction2-hydroxycyclobutanone2,2-disubstituted cyclobutanoneCompletely regioselective; up to 80% yield. mdpi.com
OrganocatalysisBinol-derived phosphoric acidsFluorination-Induced Ring ExpansionAllylic cyclobutanolsRing-enlarged fluoro-compoundsTandem reaction creating asymmetry. mdpi.com
Organocatalysis[Ir(cod)Cl]₂ with chiral ligand & PhotosensitizerCascade [2+2] PhotocycloadditionCinnamyl alcohols and allyl acetatesEnantioenriched oxa- wpmucdn.comnih.gov-bicyclic heptanesBroad substrate scope, operationally simple. chemistryviews.org
BiocatalysisPorcine Pancreatic Lipase (PPL)Kinetic Resolution (Hydrolysis)meso-cyclobutane diacetateChiral monoacetateSelective hydrolysis yielding product in 97% yield. mdpi.com
Biocatalysis (Analogous System)Engineered MyoglobinAsymmetric Cyclopropanationgem-difluoro alkenesgem-difluorinated cyclopropanesExcellent diastereo- and enantiocontrol (up to 99:1 d.r., 99% e.e.). wpmucdn.comnih.gov

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis of 3-Bromo-1,1,2,2-tetrafluorocyclobutane

The electronic structure of an organic molecule is fundamental to its physical properties and chemical behavior. In this compound, the presence of highly electronegative fluorine atoms and a less electronegative but polarizable bromine atom significantly influences the electron density distribution across the cyclobutane (B1203170) ring.

The carbon-halogen bonds in haloalkanes are polarized due to the difference in electronegativity between carbon and the halogen. libretexts.org The fluorine atoms, being the most electronegative elements, create strong dipoles in the C-F bonds, withdrawing electron density from the adjacent carbon atoms (C1 and C2). This inductive effect makes the carbon atoms partially positive (δ+). The bromine atom on C3 also creates a polar C-Br bond, with a partial positive charge on the carbon and a partial negative charge on the bromine. libretexts.org This polarization is a key determinant of the molecule's reactivity, particularly towards nucleophiles which are attracted to the electrophilic carbon centers. wikipedia.org

Computational methods like Density Functional Theory (DFT) would be employed to calculate the molecular orbitals (HOMO and LUMO) and map the electron density. The HOMO-LUMO gap is a crucial parameter, indicating the molecule's kinetic stability and reactivity. A large gap suggests high stability, while a small gap implies higher reactivity. For fluorinated compounds, the high electronegativity of fluorine generally leads to a lowering of both HOMO and LUMO energy levels.

Table 1: Expected Electronic Properties of this compound

PropertyExpected CharacteristicImplication
C-F Bond Polarity Highly Polar (Cδ+-Fδ-)Increased electrophilicity of C1 and C2.
C-Br Bond Polarity Polar (Cδ+-Brδ-)Electrophilic character at C3.
HOMO Energy Lowered due to inductive effectsIncreased stability against oxidation.
LUMO Energy Lowered due to inductive effectsIncreased susceptibility to nucleophilic attack.
HOMO-LUMO Gap Relatively largeHigh kinetic stability.

Conformational Analysis of Halogenated Cyclobutanes

Unlike the planar representation often used in 2D drawings, the cyclobutane ring is not flat. A planar conformation is destabilized by significant torsional strain from eclipsing C-H bonds and angle strain from the 90° C-C-C bond angles, which deviate from the ideal tetrahedral angle of 109.5°. masterorganicchemistry.com To alleviate this strain, cyclobutane and its derivatives adopt a puckered or bent conformation. masterorganicchemistry.comlibretexts.org This puckering results in two primary conformations: the equatorial and axial positions for substituents.

For this compound, the bromine atom can occupy either a pseudo-equatorial or a pseudo-axial position. These two conformers are in equilibrium and can interconvert through a process known as ring inversion. The energy barrier for this inversion is typically low. nih.gov

The relative stability of the axial and equatorial conformers is determined by steric and electronic interactions. Generally, bulkier substituents prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions). researchgate.net Computational studies on cyclobutane have determined an equilibrium puckering angle of around 29.6°. nih.govnih.gov The introduction of substituents alters this angle and the barrier to inversion. The fluorine atoms on C1 and C2 will also influence the ring's puckering and the conformational preference of the bromine atom.

Table 2: Predicted Conformational Parameters for this compound

ParameterEquatorial ConformerAxial Conformer
Relative Energy More Stable (Lower Energy)Less Stable (Higher Energy)
Dihedral Angle (Puckering) ~30°~30°
Key Steric Interaction Minimized1,3-diaxial interactions with H
Population at 298 K MajorMinor

Quantum Mechanical Descriptors and Reactivity Predictions

Quantum mechanical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. researchgate.net These descriptors provide a quantitative basis for concepts like electronegativity, hardness, and softness, which are central to understanding chemical reactions.

For this compound, key descriptors would include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy). A high ionization potential indicates resistance to oxidation.

Electron Affinity (A): The energy released upon adding an electron (related to LUMO energy). A high electron affinity suggests a propensity to accept electrons.

Chemical Hardness (η): Defined as (I - A) / 2, it measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap and are less reactive.

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): Defined as (I + A) / 2, it measures the power of a molecule to attract electrons.

The presence of four fluorine atoms is expected to make this compound a relatively hard molecule with high electronegativity. The polarized C-Br bond, however, provides a site for nucleophilic attack, a form of reactivity that can also be analyzed using these descriptors.

Energy Landscape and Stability of Fluorinated Cyclobutanes

The energy landscape of a molecule describes its potential energy as a function of its geometry. For this compound, the landscape would feature minima corresponding to the stable puckered conformers (axial and equatorial bromine) and transition states corresponding to the planar ring structure (the barrier for ring inversion).

Fluorinated alkanes are known for their high thermal and chemical stability, largely due to the strength of the C-F bond. fluorine1.ru However, the cyclobutane ring itself possesses significant ring strain (about 26 kcal/mol for the parent cyclobutane), which makes it less stable than acyclic alkanes or larger rings like cyclohexane. masterorganicchemistry.com This inherent strain can be a driving force for ring-opening reactions, although the activation energy for the thermal decomposition of cyclobutane is quite high (around 62.7 kcal/mol). arxiv.org

Molecular Electrostatic Potential (MEP) Mapping and Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. mdpi.com It is a valuable tool for identifying electrophilic and nucleophilic sites and predicting non-covalent interactions. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles.

For this compound, the MEP map is expected to show:

Negative Potential: Concentrated around the fluorine and bromine atoms, corresponding to their lone pairs of electrons.

Positive Potential: Located on the hydrogen atoms and, significantly, on the bromine atom opposite the C-Br bond. This region of positive potential on a halogen atom is known as a σ-hole . mdpi.com The σ-hole is responsible for the ability of halogenated compounds to act as halogen bond donors. mdpi.com

Interaction Sites: The negative regions around the halogens can act as hydrogen or halogen bond acceptors, while the positive σ-hole on the bromine can interact with nucleophiles or Lewis bases, forming halogen bonds. The partially positive carbon atoms are sites for potential nucleophilic attack.

Natural Bond Orbital (NBO) Analysis in Halogenated Systems

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into localized bonds and lone pairs, which align with the chemist's intuitive Lewis structure picture. wikipedia.orguni-muenchen.desci-hub.se This analysis provides quantitative details about bonding, charge distribution, and intramolecular interactions.

An NBO analysis of this compound would reveal:

Natural Atomic Charges: The calculated charge on each atom, providing a more refined picture of charge distribution than simple electronegativity arguments.

Hybridization: The s and p character of the atomic orbitals used to form the C-C, C-H, C-F, and C-Br bonds. The strained cyclobutane ring is expected to show deviations from ideal sp³ hybridization.

Donor-Acceptor Interactions: NBO analysis can quantify stabilizing interactions, such as hyperconjugation. For instance, it can measure the delocalization of electron density from a filled bonding orbital (a donor, e.g., a σC-C or σC-H bond) into an empty antibonding orbital (an acceptor, e.g., a σC-F or σC-Br orbital). These interactions can influence conformational stability and reactivity. nih.gov For example, the preference for the equatorial conformer can be partly explained by stabilizing hyperconjugative interactions that are maximized in that geometry.

Table 3: Anticipated NBO Analysis Results for the C-Br Bond

NBO ParameterExpected FindingInterpretation
Natural Charge on Br NegativeReflects the higher electronegativity of bromine relative to carbon.
Polarization of σC-Br bond Polarized towards BrThe bonding electron pair is shared unequally, residing closer to the bromine atom.
Occupancy of σC-Br orbital*Low, but non-zeroIndicates delocalization from other filled orbitals into this antibonding orbital, weakening the C-Br bond.

Stereochemical Aspects and Chiral Synthesis of Fluorinated Cyclobutane Derivatives

Diastereoselective and Enantioselective Synthesis of Cyclobutane (B1203170) Scaffolds

The controlled synthesis of specific stereoisomers of fluorinated cyclobutanes requires sophisticated synthetic strategies. Both diastereoselective and enantioselective methods are employed to construct these valuable molecular architectures.

Diastereoselective Synthesis:

Diastereoselectivity in cyclobutane synthesis is often achieved through methods like [2+2] cycloadditions and ring-opening reactions of bicyclic precursors. For instance, a visible light-induced [2+2]-photocycloaddition has been utilized for the diastereoselective synthesis of trifluoromethylated cyclobutane derivatives. researchgate.net This method allows for the creation of densely functionalized cyclobutanes with a high degree of diastereocontrol. Another powerful strategy involves the catalyst-controlled, regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes (BCBs). Depending on the copper catalyst used (Cu(I) or Cu(II)), different regioisomers of multi-substituted cyclobutanes can be obtained as single diastereomers. nih.govresearchgate.net The contraction of pyrrolidine (B122466) rings, mediated by iodonitrene chemistry, has also been shown to be a stereospecific method for producing multisubstituted cyclobutanes. acs.orgnih.gov

Enantioselective Synthesis:

The synthesis of enantioenriched cyclobutanes is crucial for applications in medicinal chemistry and materials science. Catalytic enantioselective [2+2] cycloadditions have emerged as a particularly useful transformation for accessing a wide array of chiral cyclobutanes and cyclobutenes. elsevierpure.com A notable example is the sequential rhodium-catalyzed bicyclobutanation followed by a copper-catalyzed homoconjugate addition. This three-component process allows for the construction of enantiomerically enriched and densely functionalized cyclobutanes with high diastereoselectivity. nih.govnih.gov The absolute stereochemistry of the products in such reactions is often confirmed by X-ray crystallography. nih.gov Furthermore, a cascade reaction involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been developed for the synthesis of enantioenriched oxa- nih.govnih.gov-bicyclic heptanes, which are valuable cyclobutane derivatives. chemistryviews.org The table below summarizes some of the key methods used in the stereoselective synthesis of cyclobutane derivatives.

Method Type of Stereoselectivity Key Features Catalyst/Reagent
[2+2] PhotocycloadditionDiastereoselectiveVisible light-induced, one-pot synthesis of trifluoromethylated cyclobutanes. researchgate.netThioxanthone
Hydrophosphination of Acyl BicyclobutanesDiastereoselectiveCatalyst-controlled regiodivergence to produce different isomers. nih.govresearchgate.netCu(I) or Cu(II) complexes
Pyrrolidine Ring ContractionDiastereoselectiveStereospecific synthesis of multisubstituted cyclobutanes. acs.orgnih.govIodonitrene
Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate AdditionEnantioselective & DiastereoselectiveThree-component, two-catalyst, single-flask process. nih.govnih.govRh₂(S-NTTL)₄ and Copper catalysts
Cascade Asymmetric Allylic Etherification/[2+2] PhotocycloadditionEnantioselective & DiastereoselectiveUses alkene substrates without directing groups. chemistryviews.orgIridium complexes

Impact of Halogen Substituents on Molecular Conformation and Stereoisomerism

The presence of halogen atoms, such as fluorine and bromine, on a cyclobutane ring significantly influences its molecular conformation and stereoisomeric possibilities. The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. The substituents can occupy either axial or equatorial positions, and the preferred conformation is the one that minimizes steric interactions.

In fluorinated cyclobutanes, the strong electron-withdrawing nature of fluorine atoms can affect bond lengths and angles within the ring. For instance, a theoretical study on fluorinated and chlorinated cyclobutene (B1205218) derivatives showed that fluorination at allylic or vinylic positions leads to a strengthening of the adjacent carbon-carbon bonds. nih.gov In the case of 3-Bromo-1,1,2,2-tetrafluorocyclobutane, the four fluorine atoms on one side of the ring and the bromine atom on the other create a highly substituted and sterically crowded system.

Computational studies and experimental data from X-ray diffraction and NMR on other fluoroalkyl-substituted cyclobutanes have shown that the orientation of the fluoroalkyl group can have a significant impact on the molecule's properties. chemrxiv.org For example, in a series of CF₃-cyclobutanes, the trifluoromethyl group was found to preferentially adopt an axial position in most cases. acs.org The puckering angle of the cyclobutane ring in these compounds was in the range of 158–175°, indicating a nearly flat ring. acs.org The interplay between the steric bulk of the bromine atom and the electrostatic interactions of the four fluorine atoms in this compound would determine the degree of ring puckering and the preferred equatorial or axial orientation of the bromine atom.

The presence of multiple stereocenters can lead to a number of possible stereoisomers. For a compound like 1-bromo-3-chlorocyclobutane, with two stereocenters, a total of three stereoisomers are possible: a pair of enantiomers (trans) and a meso compound (cis). doubtnut.com For this compound, the carbon atom bearing the bromine is a stereocenter. The presence of the chiral center means that this compound can exist as a pair of enantiomers.

Spectroscopic Techniques for Stereochemical Assignment (e.g., X-ray Diffraction)

The unambiguous determination of the stereochemistry of complex molecules like this compound is crucial. Several spectroscopic techniques are employed for this purpose, with single-crystal X-ray diffraction being the most definitive method for determining the three-dimensional structure of crystalline compounds.

X-ray crystallography provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. researchgate.netresearchgate.net For example, the absolute stereochemistry of an enantiomerically enriched bicyclobutane precursor to a substituted cyclobutane was established using X-ray crystallography. nih.gov Similarly, the crystal structure of a 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide revealed a puckered four-membered ring with a dihedral angle of 34.0° and confirmed the cis/trans relationship of the substituents. rsc.org In another study, X-ray analysis of CF₃-cyclobutanes provided detailed information on the puckering angle and the axial/equatorial preference of the trifluoromethyl group. acs.org

While X-ray diffraction is the gold standard, other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are also invaluable for stereochemical analysis. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the spatial proximity of different atoms, which can help in assigning the relative stereochemistry of substituents on the cyclobutane ring. Conformational analysis of fluoroalkyl-substituted cyclobutanes has been successfully carried out using a combination of computational studies and experimental NMR data. chemrxiv.org

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups and characterizing the skeletal structure of a molecule. For 3-Bromo-1,1,2,2-tetrafluorocyclobutane, these methods would confirm the presence of C-H, C-F, C-Br, and C-C bonds, as well as vibrations characteristic of the cyclobutane (B1203170) ring itself.

In the absence of a specific published spectrum for this compound, the expected vibrational frequencies can be estimated based on characteristic regions for similar halogenated alkanes and cyclobutane derivatives. docbrown.infodocbrown.infonist.gov The C-F bonds are known to produce very strong and characteristic absorption bands in the IR spectrum, typically in the 1300-1000 cm⁻¹ region. nist.gov The C-Br stretching vibration is expected at a much lower frequency, generally in the 750-500 cm⁻¹ range, due to the heavier mass of the bromine atom. docbrown.info The cyclobutane ring itself has characteristic deformation or "puckering" vibrations, although these can be complex and appear at lower frequencies.

Raman spectroscopy would serve as a complementary technique. While C-F bonds are strong IR absorbers, C-C and C-Br bonds often yield more intense Raman signals. The symmetric vibrations of the CF₂ groups and the carbon skeleton would be particularly active in the Raman spectrum. researchgate.net Analysis of both IR and Raman spectra would provide a more complete picture of the molecule's vibrational framework, aiding in structural confirmation.

Table 1: Expected Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
C-H Stretching2990 - 2880MediumMedium
CH₂ Scissoring~1450MediumWeak
C-F Stretching1300 - 1000StrongMedium-Weak
Cyclobutane Ring Vibrations1260 - 850Medium-WeakMedium-Strong
C-Br Stretching750 - 500Medium-StrongStrong

Advanced NMR Spectroscopic Techniques (e.g., Coupling Constants, NOESY) for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed conformation of fluorinated cyclobutanes in solution. The cyclobutane ring is not planar but exists in a dynamic equilibrium between puckered conformations. The position of the bromine substituent (axial vs. equatorial) can be determined using advanced NMR techniques, primarily by analyzing spin-spin coupling constants (¹H-¹⁹F and ¹⁹F-¹⁹F). researchgate.net

Studies on related fluorocyclobutane (B14750743) derivatives have shown that the magnitude of vicinal coupling constants (³J) is highly dependent on the dihedral angle between the coupled nuclei, similar to the Karplus relationship for proton-proton couplings. researchgate.net Therefore, measuring the ³J(H,F) and ³J(F,F) values in this compound would allow for the calculation of the ring's puckering angle and the preferred orientation of the bromine atom. The observation of temperature-dependent changes in these coupling constants would indicate an equilibrium between different conformations. researchgate.net

Two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) would provide further conformational insights. A ¹H-¹⁹F Heteronuclear NOESY (HOESY) experiment could identify through-space correlations between the hydrogen atoms and the fluorine atoms on the ring. nih.gov For instance, a strong NOE between the proton on the bromine-bearing carbon (C3) and specific fluorine atoms would help to confirm the spatial proximity and thus the stereochemical arrangement of the substituents on the puckered ring. acs.org

Table 2: Typical NMR Coupling Constants in Fluorinated Cyclobutanes and Their Application
Coupling TypeTypical Range (Hz)Information Yielded
²J(F,F) (geminal)150 - 250Confirms geminal difluoro groups
³J(H,F) (vicinal)0 - 30Depends on dihedral angle; used to determine ring puckering and substituent orientation (axial/equatorial)
³J(F,F) (vicinal)0 - 20Depends on dihedral angle; provides data on the conformation of the C-CF₂-CF₂-C fragment
⁴J(H,F) (long-range)0 - 5Can provide additional conformational constraints

Mass Spectrometry for Elucidating Reaction Products and Fragmentation Patterns

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns under ionization. researchgate.net For this compound, the mass spectrum would provide unambiguous confirmation of its elemental composition.

Under electron ionization (EI), the molecule would first form a molecular ion, [C₄H₃BrF₄]⁺•. A key diagnostic feature would be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units, which is a clear indicator of the presence of a single bromine atom in the molecule. libretexts.orgmiamioh.edu

While a specific fragmentation pattern for this compound is not published, predictable fragmentation pathways for halogenated cyclobutanes can be outlined. chemguide.co.ukumb.edu Common fragmentation processes include:

Loss of a bromine radical: The C-Br bond is relatively weak and prone to cleavage, leading to a prominent fragment ion at [M-Br]⁺.

Loss of HBr: Elimination of hydrogen bromide would produce a [C₄H₂F₄]⁺• ion.

Ring cleavage: Cyclobutane rings are known to fragment via cycloreversion, breaking into two smaller unsaturated molecules. A likely pathway would be the cleavage of the ring to produce ethylene-like fragments, such as [C₂H₂F₂]⁺• and C₂HBrF₂. The charge could be retained by either fragment. umb.edu

These fragmentation patterns provide a "fingerprint" that can be used to identify the compound and distinguish it from its isomers. The predicted m/z values for the parent ion and its adducts are available in databases like PubChem. uni.lu

Table 3: Predicted Key Fragmentation Ions for this compound in EI-MS
Ion (m/z)Proposed IdentityFragmentation Pathway
206/208[C₄H₃BrF₄]⁺•Molecular Ion (M⁺•)
127[C₄H₃F₄]⁺Loss of •Br
125/127[C₂HBrF₂]⁺•Ring Cleavage
100[C₂F₄]⁺•Ring Cleavage with rearrangement
79/81[Br]⁺Bromine ion

X-ray Crystallography in Defining Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While no crystal structure for this compound has been reported in the crystallographic databases, this technique would provide unparalleled detail about its solid-state conformation.

If a suitable single crystal could be grown, X-ray diffraction analysis would unambiguously determine:

Ring Conformation: It would confirm the non-planar, puckered nature of the cyclobutane ring and provide a precise value for the puckering angle.

Substituent Position: The analysis would definitively show whether the bromine atom occupies an axial or equatorial position on the puckered ring in the crystal lattice.

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-H, C-F, C-Br) and bond angles would be obtained, offering insight into the steric and electronic effects of the substituents on the ring structure.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular interactions, such as dipole-dipole or halogen bonding, that influence the solid-state structure.

This information is invaluable for benchmarking theoretical calculations and understanding the fundamental structural properties of the molecule. chemrxiv.org

Exploration of Chemical Reactivity and Transformations

Functional Group Interconversions on the Cyclobutane (B1203170) Ring

The bromine atom is the most reactive site for functional group interconversions. As a secondary alkyl bromide, it can undergo nucleophilic substitution reactions, though these may be sterically hindered and compete with elimination reactions.

Nucleophilic Substitution: The bromide can be displaced by various nucleophiles to introduce new functional groups.

Formation of Alcohols, Ethers, and Esters: Reaction with hydroxide, alkoxides, or carboxylates could yield the corresponding 3-hydroxy, 3-alkoxy, or 3-acyloxy-1,1,2,2-tetrafluorocyclobutane derivatives.

Formation of Amines and Azides: Nucleophiles such as ammonia, amines, or sodium azide (B81097) would be expected to produce the corresponding amino or azido (B1232118) derivatives.

Formation of Nitriles and Thiols: Reaction with cyanide or hydrosulfide (B80085) anions could introduce cyano or thiol groups onto the cyclobutane ring.

Organometallic Intermediates: The carbon-bromine bond can be converted into a carbon-metal bond, creating a nucleophilic center on the cyclobutane ring.

Grignard and Organolithium Reagents: Treatment with magnesium or an alkyllithium reagent (via lithium-halogen exchange) would likely form the corresponding Grignard or organolithium reagent. libretexts.org These powerful nucleophiles could then react with a variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide) to form new carbon-carbon bonds. libretexts.org

Elimination Reactions: Treatment with a strong, non-nucleophilic base would likely induce the elimination of hydrogen bromide (HBr) to form 1,1,2,2-tetrafluorocyclobutene.

A summary of these potential transformations is presented below.

Starting MaterialReagent(s)Expected ProductTransformation Type
3-Bromo-1,1,2,2-tetrafluorocyclobutaneNaOH (aq)3-Hydroxy-1,1,2,2-tetrafluorocyclobutaneNucleophilic Substitution
This compoundNaOR3-Alkoxy-1,1,2,2-tetrafluorocyclobutaneNucleophilic Substitution
This compoundKCN3-Cyano-1,1,2,2-tetrafluorocyclobutaneNucleophilic Substitution
This compoundMg, Ether3-(Magnesiobromo)-1,1,2,2-tetrafluorocyclobutaneGrignard Formation
This compoundt-BuOK1,1,2,2-TetrafluorocyclobuteneElimination

Ring-Opening and Ring-Expansion Reactions of this compound

While no specific ring-opening or expansion reactions are documented for the bromo-derivative, the parent 1,1,2,2-tetrafluorocyclobutane (B8731081) undergoes thermal decomposition. rsc.orgrsc.org This process, a [2+2] cycloreversion, results in the cleavage of the cyclobutane ring to form smaller alkene fragments. rsc.org

Studies on 1,1,2,2-tetrafluorocyclobutane have shown two primary thermal decomposition pathways at temperatures between 485–593°C: rsc.org

Formation of two molecules of 1,1-difluoroethylene.

Formation of ethylene (B1197577) and tetrafluoroethylene (B6358150).

It is plausible that this compound could undergo a similar thermal cycloreversion, potentially yielding products like bromo-difluoroethylene and 1,1-difluoroethylene, although this has not been experimentally confirmed.

Cross-Coupling Reactions and Formation of Carbon-Carbon Bonds at the Bromine Site

The carbon-bromine bond is a suitable handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. Although no examples utilizing this compound have been reported, its participation in these reactions can be inferred from the general reactivity of secondary alkyl bromides.

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base would be expected to form a new C-C bond, yielding 3-aryl- or 3-vinyl-1,1,2,2-tetrafluorocyclobutane.

Stille Coupling: This reaction involves the coupling with an organotin compound, catalyzed by palladium. wikipedia.org It would provide another route to attach aryl, vinyl, or alkynyl groups at the 3-position of the cyclobutane ring.

Heck Reaction: The palladium-catalyzed reaction with an alkene and a base could potentially form a substituted alkene, where the tetrafluorocyclobutyl group is added across the double bond. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: A palladium- and copper-cocatalyzed reaction with a terminal alkyne would be expected to yield a 3-alkynyl-1,1,2,2-tetrafluorocyclobutane derivative. wikipedia.org

The table below outlines the hypothetical reactants and products for these cross-coupling reactions.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Expected Product
Suzuki-MiyauraR-B(OH)₂Pd catalyst, Base3-R-1,1,2,2-tetrafluorocyclobutane
StilleR-Sn(Bu)₃Pd catalyst3-R-1,1,2,2-tetrafluorocyclobutane
HeckAlkene (R'-CH=CH₂)Pd catalyst, Base3-(R'-CH=CH)-1,1,2,2-tetrafluorocyclobutane
SonogashiraTerminal Alkyne (R'-C≡CH)Pd catalyst, Cu(I) cocatalyst, Base3-(R'-C≡C)-1,1,2,2-tetrafluorocyclobutane

Reactivity of the Tetrafluorocyclobutane Moiety

The tetrafluorocyclobutane ring is generally considered to be chemically robust due to the strength of the C-F and C-C bonds. The high degree of fluorination significantly alters the electronic properties of the ring compared to non-fluorinated cyclobutane.

Inertness to Electrophilic Attack: The electron-withdrawing nature of the fluorine atoms deactivates the C-H bonds of the ring towards electrophilic attack.

Acidity of C-H Bonds: The hydrogens on the fluorinated ring are more acidic than those in simple cyclobutane, although typically not acidic enough to be removed by common bases unless adjacent to other activating groups.

Thermal Stability: As mentioned previously, the primary reactivity of the 1,1,2,2-tetrafluorocyclobutane ring itself is thermal decomposition at high temperatures through cycloreversion pathways. rsc.orgrsc.org This indicates high thermal stability under normal laboratory conditions. The C-Br bond in this compound would be expected to be the most labile site under thermal stress, likely cleaving at temperatures lower than those required for ring fragmentation.

Building Block Utility in Advanced Organic Synthesis Research

Design and Synthesis of Fluorinated Cyclobutane (B1203170) Building Blocks

The presence of a bromine atom in 3-Bromo-1,1,2,2-tetrafluorocyclobutane provides a reactive handle for a multitude of chemical transformations, making it an excellent starting point for the synthesis of more complex fluorinated cyclobutane building blocks. The C-Br bond can be readily converted into other functional groups through various organic reactions.

For instance, nucleophilic substitution reactions allow for the introduction of a wide range of functionalities. The bromine atom, being a good leaving group, can be displaced by nucleophiles such as azides, cyanides, or alkoxides to generate new derivatives. Furthermore, the compound is a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the formation of carbon-carbon bonds and the attachment of aryl, alkyl, or alkynyl groups to the tetrafluorocyclobutane core. Dehydrobromination can also be employed to create a double bond, yielding tetrafluorocyclobutene derivatives, which are themselves valuable dienophiles in cycloaddition reactions.

These synthetic strategies allow chemists to design and construct a library of monosubstituted and disubstituted tetrafluorocyclobutane derivatives from a single, readily accessible precursor. researchgate.net The ability to perform these transformations on a multigram scale is crucial for supplying sufficient quantities of these unique building blocks for further research in drug discovery and materials science. researchgate.netbioorganica.com.ua

Table 1: Synthetic Transformations of this compound

Reaction TypeReagents/CatalystsProduct Functional GroupBuilding Block Potential
Nucleophilic SubstitutionNaN3, KCN, NaORAzide (B81097), Nitrile, EtherPrecursors for amines, carboxylic acids, heterocycles.
Suzuki CouplingAr-B(OH)2, Pd catalyst, BaseArylIntroduction of aromatic moieties for property tuning.
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseAlkynylLinear extensions for probe molecules and materials.
Grignard Reagent FormationMg, then electrophile (e.g., CO2)Carboxylic AcidVersatile intermediate for amides, esters, etc.
DehydrobrominationStrong Base (e.g., t-BuOK)Alkene (Cyclobutene)Dienophile for cycloadditions, further functionalization.

Contributions to Structural Diversity in Molecular Architectures

The incorporation of the 1,1,2,2-tetrafluorocyclobutane (B8731081) scaffold into larger molecules significantly enhances structural diversity, a key factor in the exploration of new chemical space for drug discovery and materials science. biorxiv.org Molecular scaffolds are the core frameworks of molecules, and introducing novel scaffolds is a primary strategy for developing new chemical entities. nih.govresearchgate.netwiley-vch.de

The tetrafluorocyclobutane ring offers several features that contribute to molecular diversity:

Three-Dimensionality: Unlike flat aromatic rings, the cyclobutane ring is puckered, providing a rigid, three-dimensional (sp³-rich) core. This allows for the precise spatial positioning of substituents, which can be critical for interaction with biological targets like proteins and enzymes.

Stereoisomerism: Functionalization of the cyclobutane ring can lead to the formation of cis and trans diastereomers, each with a unique three-dimensional shape and vectoral arrangement of substituents. This doubles the number of potential structures that can be explored from a single constitutional isomer.

Unique Physicochemical Properties: The high fluorine content drastically alters the electronic properties of the scaffold. The strong electron-withdrawing nature of fluorine atoms can influence the acidity and basicity of nearby functional groups and create unique molecular dipole moments.

By using this compound as a starting point, chemists can access a wide range of derivatives where the tetrafluorocyclobutane core acts as a non-classical, rigid spacer or a central scaffold from which various functional groups can be projected into space. researchgate.net This expands the available molecular architectures beyond traditional, often planar, structures. semanticscholar.org

Cyclobutane Rings as Bioisosteric Replacements in Research

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tool in medicinal chemistry for optimizing drug-like properties. cambridgemedchemconsulting.comnih.gov The 1,1,2,2-tetrafluorocyclobutane moiety is an emerging bioisostere for several common chemical groups, most notably the phenyl ring and the tert-butyl group. nih.govdrughunter.com

Phenyl Ring Bioisostere: Aromatic rings are ubiquitous in pharmaceuticals but can be associated with poor metabolic stability and solubility. researchgate.net The tetrafluorocyclobutane ring can mimic the spatial arrangement of substituents on a para- or meta-disubstituted phenyl ring while offering a saturated, sp³-rich core. This "escape from flatland" can lead to significant improvements in physicochemical properties. chem-space.com The fluorine atoms can modulate lipophilicity and electronic interactions without the metabolic liabilities of an aromatic system. selvita.comresearchgate.net

tert-Butyl Group Bioisostere: The tert-butyl group is often used to introduce steric bulk, but it can be susceptible to metabolic oxidation. nih.gov Fluorinated cyclobutane rings, such as the 1-(trifluoromethyl)cyclobutyl group, can serve as metabolically robust mimics of the tert-butyl group, preserving or enhancing bioactivity while improving resistance to metabolic clearance. nih.govchem-space.com

The strategic replacement of these common groups with a tetrafluorocyclobutane scaffold can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of fluorine can decrease the pKa of nearby acidic protons and often increases lipophilicity, effects that must be carefully balanced during the drug design process. nih.govsemanticscholar.org

Table 2: Comparison of Physicochemical Properties for Bioisosteric Replacement

Original GroupBioisosteric ReplacementPotential Property ChangesRationale
Phenyl Ring1,3-Disubstituted-tetrafluorocyclobutaneIncreased metabolic stability, altered solubility and lipophilicity (logD), improved permeability. nih.govReplaces sp² aromatic core with a rigid, saturated sp³ scaffold, removing sites of oxidative metabolism.
tert-Butyl GroupSubstituted tetrafluorocyclobutaneIncreased metabolic stability, moderately increased lipophilicity, preserved bioactivity. nih.govMimics steric bulk while replacing metabolically labile C-H bonds with stable C-F bonds.
gem-Dimethyl GroupSpiro-fused tetrafluorocyclobutaneConformational restriction, potential for improved binding affinity.Locks the conformation of an alkyl chain, reducing the entropic penalty upon binding to a target.

Role in Developing Novel Chemical Scaffolds for Materials Research

The unique properties of the tetrafluorocyclobutane ring extend beyond medicinal chemistry into the realm of materials science. As a building block, it can be used to construct novel chemical scaffolds for advanced materials such as polymers and liquid crystals. researchgate.net

The high fluorine content and the rigidity of the cyclobutane ring are key attributes. Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique optical and dielectric properties (e.g., low refractive index and low dielectric constant). By incorporating the 1,1,2,2-tetrafluorocyclobutane unit into a polymer backbone, materials with enhanced performance characteristics can be developed.

One synthetic route to such materials involves the [2+2] photopolymerization of diolefinic monomers, which can be designed to produce polymers containing cyclobutane rings in the main chain. nih.govacs.org this compound can serve as a precursor to monomers suitable for these polymerizations. For example, after conversion to a di-functional derivative (e.g., a diol or diacid), it can be used in condensation polymerizations to create novel polyesters or polyamides. und.edu The resulting polymers would benefit from the rigidity and high fluorine content imparted by the cyclobutane core, making them candidates for applications in electronics, aerospace, and specialty coatings.

Table 3: Potential Applications of Tetrafluorocyclobutane Scaffolds in Materials Science

Material TypeKey Property from ScaffoldPotential Application
Specialty Polymers (e.g., Polyesters, Polyamides)High thermal stability, chemical inertness, low dielectric constant.High-performance plastics, dielectric layers in microelectronics, protective coatings.
Liquid CrystalsMolecular rigidity, defined shape, altered dipole moment. researchgate.netComponents in advanced display technologies.
Fluorinated Gels and MembranesLow surface energy, hydrophobicity, controlled porosity.Separation technologies, chemical-resistant seals, advanced textiles.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for fluorinated cyclobutanes often rely on multi-step processes that may involve harsh reagents or produce significant waste. Future research should prioritize the development of more efficient, economical, and environmentally benign synthetic pathways to 3-Bromo-1,1,2,2-tetrafluorocyclobutane and its precursors. Exploring catalytic methods, such as transition-metal-catalyzed [2+2] cycloadditions, could provide more direct and atom-economical routes. nih.govnih.gov Furthermore, the application of flow chemistry could enable safer handling of potentially hazardous reagents and facilitate scalable production. Investigation into bio-catalytic methods, though challenging for highly fluorinated compounds, represents a long-term goal for achieving truly sustainable synthesis. The development of modular approaches starting from readily available commercial materials is also a key strategy to broaden the accessibility of these building blocks. nih.gov

Application of Machine Learning and AI in Predicting Reactivity and Properties

The complex interplay of steric and electronic effects in this compound governs its reactivity. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to navigate this complexity. researchgate.net Future efforts could focus on developing specialized ML models trained on datasets of fluorinated compounds to predict the outcomes of reactions involving this building block. chemrxiv.org Such models could accelerate the discovery of novel transformations by identifying promising reaction conditions and substrates with a higher probability of success. github.com AI can also predict key physicochemical properties like lipophilicity and acidity/basicity (logP and pKa), which are crucial for applications in medicinal chemistry. chemrxiv.org For instance, deep learning models are being developed to predict how fluorine substitution impacts a compound's bioactivity. researchgate.net These predictive tools can help rationalize structure-property relationships and guide the design of new derivatives with desired characteristics, significantly reducing the need for resource-intensive experimental screening. rsc.orgnih.gov

Mechanistic Elucidation of Complex Reaction Systems

A deep understanding of reaction mechanisms is fundamental to optimizing existing transformations and inventing new ones. For this compound, detailed mechanistic studies on its participation in reactions such as cycloadditions, cross-coupling, and ring-opening are needed. researchgate.net Computational methods, like Density Functional Theory (DFT), can be employed to model transition states and reaction pathways, providing insights into the regioselectivity and stereoselectivity observed in its reactions. nih.govmdpi.com Kinetic studies can complement these computational models by providing experimental data on reaction rates and the influence of various parameters. nih.gov Such combined theoretical and experimental approaches will be invaluable for understanding the unique reactivity imparted by the tetrafluorinated cyclobutane (B1203170) ring and the bromo-substituent, paving the way for more controlled and predictable synthetic applications. mdpi.com

Design of Highly Functionalized Fluorinated Cyclobutane Derivatives with Tunable Reactivity

This compound serves as an excellent scaffold for creating a diverse library of more complex molecules. The bromine atom is a versatile handle for a wide range of transformations, including nucleophilic substitution, metal-catalyzed cross-coupling, and radical reactions. Future research should focus on leveraging this reactivity to synthesize highly functionalized cyclobutane derivatives. rsc.org By introducing a variety of functional groups, the steric and electronic properties of the cyclobutane core can be precisely tuned. This allows for the creation of derivatives with tailored reactivity for specific applications, such as chiral building blocks for asymmetric synthesis or monomers for advanced functional materials. nih.govresearchgate.net The goal is to move beyond simple derivatives and construct intricate molecular architectures that incorporate the unique conformational constraints and electronic signature of the fluorinated four-membered ring. chemrxiv.orgchemrxiv.org

Expanding the Scope of Building Block Utility in Emerging Fields of Chemical Science

The utility of fluorinated building blocks is well-established in medicinal chemistry and materials science. researchgate.netman.ac.uk The distinct properties of this compound, however, make it a candidate for application in other emerging areas. In medicinal chemistry, the tetrafluorocyclobutane moiety can serve as a bioisostere for other groups, potentially improving metabolic stability and binding affinity. nih.govresearchgate.net In materials science, its incorporation into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties. man.ac.uk Further unexplored avenues include its use in the development of novel liquid crystals, functional dyes, or as a component in supramolecular chemistry. The unique combination of rigidity, polarity, and lipophilicity conferred by this building block could be exploited to create new classes of agrochemicals, chemical probes for chemical biology, and advanced organic electronic materials. csmres.co.ukresearchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-1,1,2,2-tetrafluorocyclobutane, and how are intermediates characterized?

The compound is synthesized via halogenation of tetrafluorocyclobutane precursors using brominating agents (e.g., Br₂ with UV light or N-bromosuccinimide). Key intermediates are characterized via GC-MS (to monitor bromination efficiency) and ¹⁹F NMR (to confirm regioselectivity and purity). Reaction conditions (e.g., solvent polarity, temperature) critically influence yield due to steric hindrance from the cyclobutane ring .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • ¹H/¹⁹F NMR : Identifies fluorine and proton environments, confirming substitution patterns.
  • IR Spectroscopy : Detects C-Br (~500–600 cm⁻¹) and C-F (~1000–1300 cm⁻¹) stretching vibrations.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and isotopic patterns (e.g., Br⁻ fragmentation). Cross-referencing with computational simulations (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can electron impact (EI) mass spectrometry elucidate fragmentation pathways of this compound?

EI studies reveal dominant fragments like C₂H₂F₂⁺ (m/z 96) and C₂F₄⁺ (m/z 100), arising from cyclobutane ring cleavage. Appearance potentials (APs) measured via retarding potential difference (RPD) techniques provide thermochemical data (e.g., ΔH° for ion formation). Compare experimental APs with ab initio calculations to validate bond dissociation energies .

Q. What is the mechanism of thermal decomposition of this compound at low pressures?

At 542°C and low pressures (~1 Torr), decomposition occurs via two pathways:

  • Symmetrical cleavage : Produces two C₂H₂F₂ radicals (∆E ≈ 12 kJ/mol).
  • Asymmetrical cleavage : Forms C₂H₄ and C₂F₄ (concerted process). RRKM theory models pressure-dependent rate constants, assuming step-ladder collisional energy transfer. Experimental data align with ∆E values derived from Arrhenius pre-exponential factors .

Q. How can conformational dynamics of this compound be analyzed experimentally and computationally?

  • Variable-temperature ¹⁹F NMR : Detects hindered rotation around the C-Br bond (ΔG‡ ~50–60 kJ/mol).
  • Ultrasonic relaxation : Measures enthalpy differences (∆H°) between conformers in the liquid phase.
  • DFT/MD simulations : Predict potential-energy barriers for internal rotation (e.g., bromine substituent’s steric effects) .

Q. What role does this compound play in cross-coupling reactions?

The bromine substituent enables Suzuki-Miyaura coupling with aryl boronic acids, forming fluorinated biaryls. Fluorine atoms stabilize transition states via electron-withdrawing effects. Optimize using Pd(PPh₃)₄ catalysts and microwave-assisted heating (100–120°C) in THF. Monitor selectivity using LC-MS to avoid β-hydride elimination side reactions .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported thermochemical data for fluorinated cyclobutanes?

Conflicting ΔH° values (e.g., from NIST vs. experimental studies) arise from differences in measurement techniques (e.g., calorimetry vs. AP-based calculations). Resolve via:

  • Comparative benchmarking : Validate gas-phase ion energetics using multiple methods (e.g., photoionization mass spectrometry).
  • Uncertainty analysis : Quantify errors in AP measurements (±0.2 eV) and apply error propagation models .

Computational & Methodological Insights

Q. Which computational models best predict the reactivity and stability of this compound?

  • *DFT (B3LYP/6-311+G)**: Accurately calculates bond dissociation energies (BDEs) and Fukui indices for electrophilic bromine.
  • QSPR models : Correlate logP values with fluorine substituent effects to predict solubility and bioavailability.
  • Molecular dynamics (MD) : Simulates decomposition pathways under high-temperature conditions (e.g., 500–600°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.